4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride
Overview
Description
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride is a chemical compound that belongs to the class of triazole-pyrimidine derivatives
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit CDK2, leading to alterations in cell cycle progression .
Biochemical Pathways
Compounds with similar structures have been reported to affect cell cycle progression by inhibiting cdk2 . This suggests that 4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride may also influence cell cycle-related pathways.
Result of Action
Similar compounds have been reported to inhibit the growth of various cell lines , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride typically involves the reaction of a chloromethyl-substituted triazole with a pyrimidine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The triazole and pyrimidine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **4-[5-(bromomethyl)-1H-1,2,4-triazol-3-yl]pyrimidine
- **4-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidine
- **4-[5-(methyl)-1H-1,2,4-triazol-3-yl]pyrimidine
Uniqueness
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Properties
IUPAC Name |
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5.2ClH/c8-3-6-11-7(13-12-6)5-1-2-9-4-10-5;;/h1-2,4H,3H2,(H,11,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGHVGCCDGTSAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=NNC(=N2)CCl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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